1-(哌啶-4-基)-1H-1,2,3-三唑-4-甲酰胺盐酸盐

描述

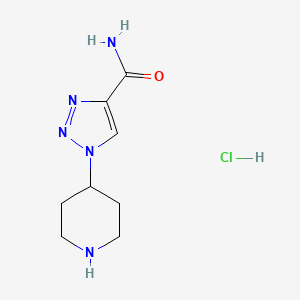

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H14ClN5O and its molecular weight is 231.68 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Information

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride demonstrated efficacy against various bacterial strains. The mechanism of action often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. A case study involving derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The proposed mechanism includes the induction of apoptosis in cancer cells through various pathways, such as the activation of caspases and modulation of Bcl-2 family proteins.

Central Nervous System (CNS) Effects

Due to its piperidine moiety, this compound may exhibit CNS activity. Research has suggested that similar compounds can act as anxiolytics or antidepressants. A pharmacological evaluation indicated that the compound could modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety disorders.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including arthritis and cardiovascular diseases. Preliminary studies have suggested that 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers. This reinforces the need for further exploration into its mechanism of action and potential clinical applications.

作用机制

Target of Action

Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets

Result of Action

Piperidine derivatives have been associated with a range of biological activities, including antimicrobial and anticancer effects . The specific effects of this compound require further investigation.

生物活性

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, with the chemical formula C8H14ClN5O and a molecular weight of 231.68 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, potential as an anticancer agent, and other relevant pharmacological effects.

| Property | Value |

|---|---|

| Chemical Formula | C8H14ClN5O |

| Molecular Weight | 231.68 g/mol |

| IUPAC Name | 1-piperidin-4-yltriazole-4-carboxamide; hydrochloride |

| PubChem CID | 86276578 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of triazole derivatives, including 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride. A notable study demonstrated that related compounds exhibited selective cytotoxic activity against various cancer cell lines. For instance, derivatives of triazole showed comparable antiproliferative potency to doxorubicin in Jurkat T-cells, indicating their potential as anticancer agents. The mechanisms involved include:

- Induction of Apoptosis : The compound caused morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing.

- DNA Damage : It was found to induce DNA fragmentation without direct intercalation into DNA molecules, suggesting a unique mechanism of action that may involve mitochondrial pathways and reactive oxygen species (ROS) generation .

Mechanistic Studies

Mechanistic insights into the biological activity of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride indicate that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The compound's ability to alter mitochondrial membrane potential further supports its role in inducing apoptosis through mitochondrial pathways .

Comparative Studies

A comparative analysis of various triazole derivatives has been conducted to assess their biological activities. Below is a summary of findings from selected studies:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Piperidin-4-yl)-1H-triazole | Jurkat T-cells | 5.0 | Induces apoptosis via mitochondrial damage |

| N-(4-thiocyanatophenyl)-triazole | Various cancer lines | 3.0 | DNA damage and apoptosis |

| Doxorubicin | Jurkat T-cells | 0.5 | DNA intercalation and topoisomerase inhibition |

Case Studies

Several case studies have explored the therapeutic potential of triazole derivatives:

- Study on Antiproliferative Effects : A study published in Frontiers in Pharmacology evaluated the antiproliferative effects of various triazole derivatives against different cancer cell lines. The study highlighted that compounds similar to 1-(Piperidin-4-yl)-1H-triazole showed significant growth inhibition compared to standard chemotherapeutics .

- Mechanistic Investigation : Another investigation focused on the mechanistic pathways activated by triazole derivatives. It was found that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, providing insights into their potential use as targeted therapies for cancer .

属性

IUPAC Name |

1-piperidin-4-yltriazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCKWABIFLGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707602-60-5 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。